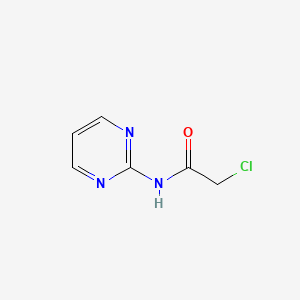

2-Chloro-N-pyrimidin-2-yl-acetamide

Description

Significance of the Pyrimidine (B1678525) Scaffold in Contemporary Chemical and Biological Research

The pyrimidine ring system is a cornerstone of heterocyclic chemistry, primarily due to its profound role in biological systems. nih.gov As a fundamental component of nucleic acids, the pyrimidine bases cytosine, thymine, and uracil (B121893) are essential building blocks of DNA and RNA, encoding the genetic information of all living organisms. nih.govmicrobenotes.com Beyond its role in genetics, the pyrimidine scaffold is present in numerous natural products, including Vitamin B1 (thiamine), and is a key structural feature in a vast array of synthetic compounds with diverse therapeutic applications. nih.govresearchgate.net

In medicinal chemistry, pyrimidine is considered a "privileged scaffold" because its derivatives exhibit a wide spectrum of biological activities. bohrium.com These include anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects. nih.govbohrium.com The presence of nitrogen atoms in the ring allows for hydrogen bonding and other molecular interactions, which are crucial for binding to biological targets like enzymes and receptors. bohrium.com The adaptability of the pyrimidine ring for chemical modification allows researchers to fine-tune the pharmacological properties of its derivatives, making it a continuous focus of drug development efforts. researchgate.netbohrium.com

Contextual Role of the Chloroacetamide Moiety as a Versatile Synthon in Organic Synthesis and Medicinal Chemistry

The chloroacetamide moiety is a highly valued functional group in organic synthesis, serving as a versatile building block, or "synthon." hschemraw.com Its utility stems from the reactivity of the carbon-chlorine bond. The chlorine atom is a good leaving group, making it susceptible to nucleophilic substitution reactions. researchgate.net This reactivity allows for the straightforward introduction of various atoms—such as nitrogen, oxygen, and sulfur—thereby enabling the construction of more complex molecules and diverse heterocyclic systems. researchgate.netresearchgate.net

This synthetic flexibility is widely exploited in medicinal chemistry and the agrochemical industry. hschemraw.com Chloroacetamide derivatives are key intermediates in the manufacture of numerous pharmaceuticals and other bioactive compounds. hschemraw.comnih.gov The ease with which the chlorine atom can be replaced provides a powerful tool for creating libraries of compounds for screening and developing new therapeutic agents. researchgate.net For instance, N-aryl-2-chloroacetamides are precursors to various heterocyclic compounds like imidazoles, pyrroles, and thiophenes. researchgate.net

Overview of Academic Research Trajectories for 2-Chloro-N-pyrimidin-2-yl-acetamide and its Derivatives

Academic research involving this compound and its derivatives primarily focuses on leveraging its dual chemical nature for the synthesis of novel, biologically active molecules. The synthesis of the parent compound typically involves the reaction of 2-aminopyrimidine (B69317) with chloroacetyl chloride. chemicalbook.com

The primary research trajectory involves using this compound as a platform to generate a variety of derivatives. By exploiting the reactive chloroacetamide moiety, scientists can introduce different functional groups and build more complex molecular architectures. These new derivatives are then often subjected to biological screening to assess their potential as therapeutic agents. Research has shown that derivatives incorporating the acetamide (B32628) linkage can exhibit significant antibacterial properties. nih.gov

Furthermore, the known importance of the pyrimidine core in interacting with biological targets guides the design of these new molecules. For example, studies on other pyrimidine derivatives have identified compounds that act as inhibitors of bacterial enzymes like Sortase A, suggesting a path for developing antivirulence agents. acs.org The research, therefore, lies at the intersection of synthetic organic chemistry and medicinal chemistry, aiming to create novel compounds with enhanced or specific biological activities based on the established potential of both the pyrimidine and chloroacetamide components.

Chemical Compound Data

Below are the computed properties for this compound.

| Property | Value |

| Molecular Formula | C₆H₆ClN₃O |

| Molecular Weight | 171.59 g/mol |

| IUPAC Name | 2-chloro-N-pyrimidin-2-ylacetamide |

| SMILES | C1=CN=C(N=C1)NC(=O)CCl |

| InChIKey | JHKOSWFVNOWHEU-UHFFFAOYSA-N |

| Monoisotopic Mass | 171.01994 Da |

| Predicted XLogP3 | -0.1 |

| Data sourced from PubChem CID 14243815. uni.lu |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-N-pyrimidin-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O/c7-4-5(11)10-6-8-2-1-3-9-6/h1-3H,4H2,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHKOSWFVNOWHEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350434 | |

| Record name | 2-Chloro-N-pyrimidin-2-yl-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52687-97-5 | |

| Record name | 2-Chloro-N-pyrimidin-2-yl-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-(pyrimidin-2-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for 2 Chloro N Pyrimidin 2 Yl Acetamide and Its Analogs

Conventional Synthetic Routes to 2-Chloro-N-(pyrimidin-2-yl)acetamide

The most common and direct method for the synthesis of 2-Chloro-N-pyrimidin-2-yl-acetamide involves the acylation of 2-aminopyrimidine (B69317) with a chloroacetylating agent.

Reaction of 2-Aminopyrimidine with Chloroacetyl Chloride

The fundamental approach to synthesizing this compound is the nucleophilic acyl substitution reaction between 2-aminopyrimidine and chloroacetyl chloride. In this reaction, the amino group of the pyrimidine (B1678525) ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This results in the formation of the amide bond and the elimination of hydrogen chloride as a byproduct. The reaction is typically carried out in a suitable solvent to facilitate the dissolution of the reactants and to control the reaction temperature.

Optimization of Reaction Conditions, Including Solvent and Base Selection

The efficiency and yield of the synthesis of this compound can be significantly influenced by the choice of solvent and base. The selection of these parameters is crucial for controlling reaction rates, minimizing side reactions, and ensuring the ease of product isolation.

Solvent Selection: A variety of solvents can be employed for this reaction, with the choice often depending on the specific requirements of the synthesis, such as reaction temperature and solubility of the reactants. Common solvents include aprotic solvents like dichloromethane (B109758), acetonitrile, and dimethylformamide (DMF). For instance, N-aryl 2-chloroacetamides can be synthesized in dichloromethane in the presence of a base like triethylamine (B128534) nih.gov.

Base Selection: The presence of a base is often necessary to neutralize the hydrogen chloride gas that is liberated during the reaction researchgate.net. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. Common bases used include tertiary amines such as triethylamine or pyridine (B92270). In some cases, an excess of the starting amine can also act as the base nih.gov. Alternatively, inorganic bases like potassium carbonate can be used, particularly in solvents like DMF mdpi.com. The choice of base can impact the reaction kinetics and the formation of byproducts.

The table below summarizes the effect of different solvents and bases on the synthesis of related N-heteroaryl acetamides.

| Solvent | Base | Typical Reaction Conditions | Outcome | Reference |

| Dichloromethane | Triethylamine | Room Temperature | Good yields for N-aryl chloroacetamides | nih.gov |

| Acetonitrile | - | 0°C for 4 hours | 85% yield for a related pyrimidine derivative | |

| 1,2-Dichloroethane (B1671644) | Sodium Hydroxide (workup) | 80°C (Microwave) | High yield for a pyridine analog | mdpi.com |

| DMF | Potassium Carbonate | - | Effective for alkylation of N-substituted chloroacetamides | mdpi.com |

Advanced and Sustainable Synthetic Approaches

In recent years, there has been a growing interest in developing more efficient and environmentally friendly methods for chemical synthesis. These advanced approaches aim to reduce reaction times, improve yields, and minimize the use of hazardous reagents.

Microwave-Assisted Synthesis Protocols for Enhanced Efficiency

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. In the context of this compound synthesis, microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. For a closely related analog, 2-chloro-N-pyridin-2-yl-acetamide, a high yield of 97% was achieved in just 5 minutes using microwave irradiation at 80°C in 1,2-dichloroethane mdpi.com. This demonstrates the potential for rapid and efficient synthesis under microwave conditions. The process typically involves dissolving the reactants in a suitable solvent in a sealed vessel and exposing it to microwave irradiation.

The following table details a microwave-assisted synthesis protocol for a similar compound.

| Reactants | Solvent | Reaction Time | Temperature | Yield | Reference |

| 2-Aminopyridine, Chloroacetyl chloride | 1,2-Dichloroethane | 5 minutes | 80°C | 97% | mdpi.com |

Catalytic Methods for Facilitating Formation of the Amide Bond

The formation of the amide bond is a cornerstone of organic synthesis, and various catalytic methods have been developed to facilitate this transformation under milder conditions and with greater efficiency. While direct acylation with chloroacetyl chloride is effective, catalytic approaches offer alternatives that can be more atom-economical and avoid the use of stoichiometric activating agents chemicalbook.com.

General catalytic amidation reactions often involve the use of boronic acid catalysts or transition metal catalysts to activate the carboxylic acid component, allowing it to react with the amine under milder conditions chemicalbook.com. Although specific examples of catalytic methods for the direct synthesis of this compound are not extensively reported, the general principles of catalytic amidation could be applied. For instance, a catalytic amount of a Lewis acid could potentially facilitate the reaction between 2-aminopyrimidine and chloroacetic acid or its esters, providing a more sustainable route to the target molecule.

Nucleophilic Substitution Reactions of the Chloroacetamide Moiety

The chloroacetamide moiety in this compound is a versatile functional group that can undergo a variety of nucleophilic substitution reactions. The chlorine atom, being a good leaving group, is readily displaced by a range of nucleophiles, allowing for the synthesis of a diverse array of derivatives. These reactions typically proceed via an SN2 mechanism.

The chemical reactivity of N-aryl 2-chloroacetamides is largely defined by the ease with which the chlorine atom can be replaced by nucleophiles containing oxygen, nitrogen, or sulfur mdpi.com. This allows for extensive derivatization to create a library of compounds with potentially interesting chemical and biological properties.

The table below provides examples of nucleophilic substitution reactions on analogous chloroacetamide compounds, illustrating the types of transformations possible.

| Nucleophile | Reagent Example | Solvent | Product Type | Reference |

| Nitrogen Nucleophiles | ||||

| Primary/Secondary Amines | Piperidine | THF | N-alkylated acetamides | |

| Hydrazine (B178648) | Hydrazine hydrate | Dioxane | Hydrazinylacetamide derivatives | |

| Oxygen Nucleophiles | ||||

| Alkoxides/Phenoxides | Potassium salts of phenols | DMF/Ethanol | 2-Aryloxy-acetamides | mdpi.com |

| Carboxylates | Sodium salts of organic acids | DMF | Ester derivatives | mdpi.com |

| Sulfur Nucleophiles | ||||

| Thiols | Sodium hydrosulfide (B80085) (NaSH) | DMF | Thioacetamide analogs | |

| Thiocyanates | Potassium thiocyanate | Ethanol | 2-Thiocyanatoacetamide derivatives | mdpi.com |

These derivatization strategies highlight the utility of this compound as a versatile building block in the synthesis of more complex molecules.

Reactions with Nitrogen Nucleophiles (e.g., Amines, Hydrazines, Azides)

The chlorine atom in this compound is susceptible to nucleophilic substitution by a variety of nitrogen-based nucleophiles. This reaction provides a straightforward route to a diverse array of derivatives.

Amines: Primary and secondary amines react readily with the chloroacetamide to displace the chloride and form the corresponding glycinamide (B1583983) derivatives. For instance, the reaction of various aliphatic and aromatic amines with chloroacetyl chloride is a standard method for producing N-substituted chloroacetamides, which can then be further reacted. ijpsr.info The analogous reaction of 2-chloro-N-pyridin-2-yl-acetamide with amines proceeds to yield the corresponding 2-(alkylamino)-N-pyridin-2-yl-acetamide or 2-(arylamino)-N-pyridin-2-yl-acetamide. This transformation is typically carried out in the presence of a base to neutralize the HCl generated during the reaction. ijpsr.infonih.gov

Hydrazines: Hydrazine and its derivatives are also effective nucleophiles for this transformation. The reaction of hydrazinoquinazoline with 2-chloro-N-acetamide derivatives under microwave irradiation in the presence of a base like triethylamine furnishes hydrazinylacetamide derivatives. nih.gov This method is applicable to this compound to produce the key intermediate, 2-hydrazinyl-N-pyrimidin-2-yl-acetamide, which is a precursor for the synthesis of various heterocyclic systems.

Azides: The azide (B81097) ion (N₃⁻) can also be employed as a nitrogen nucleophile to displace the chloride, leading to the formation of 2-azido-N-pyrimidin-2-yl-acetamide. These azido (B1232118) derivatives are valuable intermediates, for example, in the construction of triazole rings through cycloaddition reactions. A French patent describes the use of azoles, such as pyrazole (B372694) and triazole, as nucleophiles in reactions with similar chloroacetamide structures. google.com

The following table summarizes the reaction with various nitrogen nucleophiles.

| Nucleophile | Reagent Example | Product Type |

| Primary/Secondary Amine | R-NH₂ / R₂NH | 2-(Alkyl/Arylamino)-N-pyrimidin-2-yl-acetamide |

| Hydrazine | NH₂NH₂ | 2-Hydrazinyl-N-pyrimidin-2-yl-acetamide |

| Azide | NaN₃ | 2-Azido-N-pyrimidin-2-yl-acetamide |

Reactions with Sulfur Nucleophiles (e.g., Thiols, Thioxo Compounds)

Analogous to nitrogen nucleophiles, sulfur-containing compounds can react with this compound to form new carbon-sulfur bonds. This is a common strategy for introducing sulfur into a molecule, often as a prelude to further cyclization reactions.

Thiols: Thiols (R-SH) and thiophenols (Ar-SH) are excellent nucleophiles for the substitution of the chlorine atom in chloroacetamides. The reaction typically proceeds under basic conditions to generate the more nucleophilic thiolate anion. This leads to the formation of 2-(alkylthio)- or 2-(arylthio)-N-pyrimidin-2-yl-acetamide derivatives. For example, novel N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides were synthesized by reacting 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with various mercapto derivatives. nih.gov

Thioxo Compounds: Thioamides and thioureas can also act as sulfur nucleophiles. The reaction of this compound with thiourea (B124793) is a key step in the Hantzsch thiazole (B1198619) synthesis, leading to the formation of an aminothiazole ring system. nih.gov Similarly, reactions with dithiocarbamates or xanthates can be used to introduce other sulfur-containing functionalities.

The table below outlines typical reactions with sulfur nucleophiles.

| Nucleophile | Reagent Example | Product Type |

| Thiol/Thiophenol | R-SH / Ar-SH | 2-(Alkyl/Arylthio)-N-pyrimidin-2-yl-acetamide |

| Thiourea | H₂NCSNH₂ | Thiazole precursor |

| Dithiocarbamate | R₂NCS₂⁻ | 2-(Dithiocarbamyl)-N-pyrimidin-2-yl-acetamide |

Intramolecular Cyclization Pathways Leading to Novel Heterocyclic Systems (e.g., Pyrazoles, Triazoles, Thiazoles)

The derivatives formed from the reaction of this compound with nucleophiles are often not the final products but are versatile intermediates for constructing new heterocyclic rings through intramolecular cyclization.

Pyrazoles: Pyrazole derivatives can be synthesized from the hydrazino-acetamide intermediates. nih.gov The general method involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine. nih.gov In the context of this compound, the initial product of reaction with hydrazine can be further reacted with a β-ketoester or a similar compound. The resulting intermediate can then undergo intramolecular cyclization and dehydration to afford a pyrazole ring attached to the N-pyrimidin-2-yl-acetamide backbone. nih.govnih.gov

Triazoles: The formation of triazole rings can be achieved from the azido-acetamide derivatives mentioned previously. Another pathway involves using di- or triazoles directly as nucleophiles. A patent describes the reaction of chloroacetamides with pyrazoles or triazoles to form N-azolyl-methyl-acetamide derivatives. google.com This suggests that 1,2,4-triazole (B32235) could react with this compound to yield 2-(1,2,4-triazol-1-yl)-N-pyrimidin-2-yl-acetamide.

Thiazoles: The Hantzsch thiazole synthesis is a classic and versatile method for constructing thiazole rings. nih.gov In one variation, this compound can react with a thioamide (such as thiourea) to form a 2-amino-thiazole derivative directly linked to the pyrimidine amide scaffold. nih.govnih.govresearchgate.net This reaction is fundamental in medicinal chemistry for generating libraries of thiazole-containing compounds. nih.goviaea.org

| Target Heterocycle | Precursor from this compound | General Method |

| Pyrazole | 2-Hydrazinyl-N-pyrimidin-2-yl-acetamide derivative | Cyclocondensation with a 1,3-dicarbonyl equivalent nih.gov |

| Triazole | 2-Azido-N-pyrimidin-2-yl-acetamide | Cycloaddition or reaction with a triazole nucleophile google.com |

| Thiazole | Thioamide derivative or reaction with thiourea | Hantzsch Thiazole Synthesis nih.govnih.gov |

Functionalization Strategies for the Pyrimidine Ring System in Derived Compounds

Beyond the derivatization of the chloroacetamide side chain, the pyrimidine ring itself offers multiple sites for functionalization. nih.govresearchgate.net Strategic modification of the pyrimidine core is crucial for tuning the biological and physical properties of the final compounds. nih.gov

One common approach involves starting with a substituted pyrimidine, such as 2,4-dichloropyrimidine. Selective nucleophilic aromatic substitution (SNA) can be performed. For example, reaction at the C4 position with an amine can be achieved, leaving the C2 chlorine available for subsequent reaction, such as displacement by a second amine. nih.gov This allows for the controlled introduction of different substituents at the 2 and 4 positions of the pyrimidine ring.

The pyrimidine scaffold can be strategically modified at its 2, 4, 5, or 6 positions to create libraries of mono-, di-, tri-, or even tetra-substituted derivatives. nih.gov This allows for extensive structure-activity relationship (SAR) studies. For instance, research into bone anabolic agents involved creating a library of 31 pyrimidine derivatives with diverse substitutions to identify the most potent compounds. nih.gov The inherent electron-deficient nature of the pyrimidine ring also makes it suitable for various organometallic cross-coupling reactions, although the presence of the nitrogen atoms can sometimes pose challenges by coordinating to the metal catalyst. nih.gov

Advanced Spectroscopic and Structural Characterization of 2 Chloro N Pyrimidin 2 Yl Acetamide and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a cornerstone technique for the detailed structural analysis of 2-Chloro-N-pyrimidin-2-yl-acetamide and its derivatives.

In the ¹H NMR spectrum of N-(2-pyrimidinyl)acetamide, a derivative of the title compound, the chemical shifts provide valuable information about the proton environments. For instance, in a CDCl₃ solvent, distinct signals corresponding to the acetamide (B32628) and pyrimidine (B1678525) protons are observed. The amide proton (NH) typically appears as a broad singlet, while the pyrimidine ring protons exhibit characteristic splitting patterns and chemical shifts based on their positions.

For more complex derivatives, such as N-benzyl-N-(furan-2-ylmethyl) acetamide, ¹H and ¹³C NMR spectra can reveal the presence of rotational isomers (Z and E conformations) due to hindered rotation around the amide bond. scielo.br This is observed as two distinct sets of signals for the atoms near the amide linkage. scielo.br The chemical shift differences between these conformers are most pronounced for the atoms closest to the amide group. scielo.br

Table 1: Representative ¹H NMR Data

| Compound | Solvent | Proton | Chemical Shift (ppm) | Multiplicity |

| N-(2-pyrimidinyl)acetamide | CDCl₃ | CH₃ | ~2.2 | s |

| N-(2-pyrimidinyl)acetamide | CDCl₃ | Pyrimidine H | 7.0 - 8.5 | m |

| N-(2-pyrimidinyl)acetamide | CDCl₃ | NH | Variable | br s |

| 2-Phenyl-N-(pyrazin-2-yl)acetamide | - | O=C-CH₂ | 3.77 | s |

| 2-Phenyl-N-(pyrazin-2-yl)acetamide | - | Pyrazine 6H | 8.34 (J=2.4 Hz) | d |

| 2-Phenyl-N-(pyrazin-2-yl)acetamide | - | Pyrazine 3H | 9.27 (J=1.6 Hz) | d |

Note: Specific chemical shifts can vary based on solvent and concentration.

Table 2: Representative ¹³C NMR Data

| Compound | Solvent | Carbon | Chemical Shift (ppm) |

| N-(2-pyrimidinyl)acetamide | Chloroform-d | C=O | ~168 |

| N-(2-pyrimidinyl)acetamide | Chloroform-d | CH₃ | ~24 |

| N-(2-pyrimidinyl)acetamide | Chloroform-d | Pyrimidine C | 110 - 160 |

Note: Data is generalized; specific shifts depend on the full structure.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is essential for identifying the functional groups present in this compound and its derivatives.

The FT-IR spectrum of these compounds typically displays characteristic absorption bands. The N-H stretching vibration of the secondary amide is usually observed in the region of 3300-3500 cm⁻¹. nih.gov The carbonyl (C=O) stretching vibration of the amide group gives a strong absorption band around 1660-1680 cm⁻¹. Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretches from the chloroacetyl group appear just below 3000 cm⁻¹. nih.gov The C-Cl stretching vibration is typically found in the lower frequency region of the spectrum.

For instance, in the FT-IR spectrum of 2-phenyl-N-(pyrazin-2-yl)acetamide, the aromatic and aliphatic C-H stretching vibrations were observed at 3051 cm⁻¹ and 2864 cm⁻¹, respectively. researchgate.net The C=O, C=N, and C=C stretching vibrations were assigned to absorption bands at 1662 cm⁻¹, 1554 cm⁻¹, and 1409 cm⁻¹, respectively. researchgate.net

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The combination of FT-IR and Raman data allows for a more complete vibrational analysis of the molecule.

Table 3: Key FT-IR Absorption Bands

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=O (Amide) | Stretching | 1660 - 1680 |

| C=N (Pyrimidine) | Stretching | 1550 - 1650 |

| C-Cl | Stretching | 600 - 800 |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for elucidating its structure through the analysis of fragmentation patterns.

The molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of the compound. For compounds containing chlorine, the presence of the ³⁵Cl and ³⁷Cl isotopes in a roughly 3:1 natural abundance results in a characteristic M+2 peak, which is a clear indicator of a chlorine atom in the molecule. libretexts.orgdocbrown.info

Electron impact (EI) mass spectrometry of pyrimidine derivatives often leads to characteristic fragmentation pathways. sapub.org The fragmentation of this compound would likely involve the initial loss of the chloroacetyl group or cleavage of the amide bond. Common fragmentation patterns for related structures include the loss of small, stable molecules or radicals. The fragmentation of pyrimidinethiones, for example, often involves the successive loss of functional groups followed by the decomposition of the heterocyclic rings. sapub.org

The fragmentation pattern provides a fingerprint that can be used to identify the compound and to gain further structural insights.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Description |

| [M]⁺ | 171 | 173 | Molecular Ion |

| [M+H]⁺ | 172.02722 | 174.02427 | Protonated Molecule |

| [M+Na]⁺ | 194.00916 | 196.00621 | Sodium Adduct |

| [M-H]⁻ | 170.01266 | 172.00971 | Deprotonated Molecule |

Data for adducts and deprotonated molecule from PubChem. uni.lu

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements (carbon, hydrogen, nitrogen, etc.).

For this compound (C₆H₆ClN₃O), the theoretical elemental composition can be calculated. Experimental values obtained from an elemental analyzer should closely match these theoretical percentages to confirm the purity and empirical formula of the synthesized compound. This technique is often used in conjunction with mass spectrometry to definitively establish the molecular formula.

For instance, in the study of a related compound, 2-phenyl-N-(pyrazin-2-yl)acetamide, elemental analysis was used to confirm the structure of the synthesized product. researchgate.net

Table 5: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | % Composition |

| Carbon | C | 12.01 | 42.00 |

| Hydrogen | H | 1.01 | 3.53 |

| Chlorine | Cl | 35.45 | 20.66 |

| Nitrogen | N | 14.01 | 24.49 |

| Oxygen | O | 16.00 | 9.32 |

Crystallographic Analysis for Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

For crystalline derivatives of this compound, single-crystal X-ray diffraction analysis can reveal the exact molecular conformation and how the molecules pack in the crystal lattice. This information is crucial for understanding hydrogen bonding networks, π-π stacking interactions, and other non-covalent forces that govern the supramolecular architecture.

For example, the crystal structure of 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide, a related compound, shows that the molecules are linked into infinite chains through intermolecular C-H···O hydrogen bonds. researchgate.net Similarly, in 2-Chloro-N-(4-nitrophenyl)acetamide, intermolecular N-H···O hydrogen bonds link the molecules into infinite chains. researchgate.net In some diaminopyrimidine derivatives, molecules form inversion dimers through pairs of N-H···N hydrogen bonds. nih.gov

These structural details are vital for crystal engineering studies, where the goal is to design and synthesize crystalline materials with specific properties.

Table 6: Crystallographic Data for a Related Compound (2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.2652 (11) |

| b (Å) | 19.641 (6) |

| c (Å) | 9.5770 (19) |

| β (°) | 96.474 (7) |

| V (ų) | 984.1 (4) |

| Z | 4 |

Data from a study on a structurally related compound. researchgate.net

Biological Activities and Mechanistic Underpinnings of 2 Chloro N Pyrimidin 2 Yl Acetamide Derivatives

Antimicrobial Activity Research

The antimicrobial properties of 2-Chloro-N-pyrimidin-2-yl-acetamide derivatives have been a primary focus of numerous studies. These investigations have revealed significant efficacy against a wide range of microbial species, including bacteria and fungi, highlighting their potential as lead compounds for new antimicrobial drugs.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacterial Strains

Derivatives of this compound have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the chloro atom in the acetamide (B32628) moiety appears to be crucial for their potency. For instance, studies on related acetamide derivatives have shown that the addition of a chlorine atom can double the antibacterial potency against Klebsiella pneumoniae. nih.gov

Research on a series of 2-mercaptobenzothiazole (B37678) derivatives incorporating an acetamide linkage showed that these compounds exhibited moderate to good antibacterial activity. nih.gov Specifically, certain derivatives displayed significant activity against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative), with minimum inhibitory concentrations (MICs) comparable to the standard drug levofloxacin. nih.gov One derivative, in particular, showed an even lower MIC against B. subtilis than levofloxacin. nih.gov

Furthermore, investigations into the combination of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide with conventional antibiotics like ciprofloxacin (B1669076), cefepime (B1668827), meropenem (B701), and imipenem (B608078) against K. pneumoniae have shown promising results. scielo.brresearchgate.net The acetamide derivative demonstrated additive effects with ciprofloxacin and cefepime and a synergistic effect when combined with meropenem and imipenem, suggesting its potential to enhance the efficacy of existing antibacterial drugs. scielo.brresearchgate.net Pyridine-based derivatives have also shown high antibacterial activity against B. subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and E. coli. mdpi.com

Antibacterial Activity of this compound Derivatives

| Bacterial Strain | Activity Observed | Reference Compound/Standard | Key Findings |

|---|---|---|---|

| Klebsiella pneumoniae | Moderate | N/A | The chloro atom is directly related to the potency of the antibacterial activity. nih.gov Combination with meropenem and imipenem showed a synergistic effect. scielo.brresearchgate.net |

| Bacillus subtilis (Gram-positive) | Good to Excellent | Levofloxacin | Some derivatives showed lower MIC values than the standard drug. nih.gov |

| Staphylococcus aureus (Gram-positive) | Good | Levofloxacin | Derivatives exhibited MIC values close to the positive control. nih.gov |

| Escherichia coli (Gram-negative) | Good | Levofloxacin | Derivatives exhibited MIC values close to the positive control. nih.gov |

| Pseudomonas aeruginosa (Gram-negative) | High | Amoxicillin | Certain pyridine (B92270) derivatives showed high activity with MIC values of 6.25–12.5 μg/mL. mdpi.com |

Antifungal Properties against Various Fungal Species

The antifungal potential of this compound derivatives has been well-documented against several fungal pathogens. Research has shown that these compounds are effective against clinically relevant species such as Candida albicans and Aspergillus niger. researchgate.net

In one study, a series of N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides were synthesized and screened for their antifungal activities. The results indicated that the synthesized compounds possessed better antifungal activity than the reference drug fluconazole. researchgate.net One of the derivatives was particularly active against Candida albicans with a Minimum Inhibitory Concentration (MIC) of 0.224 mg/mL, while another showed high potency against Aspergillus niger with an MIC of 0.190 mg/mL. researchgate.net

Similarly, a study on 2-chloro-N-phenylacetamide demonstrated significant antifungal activity against fluconazole-resistant strains of C. albicans and Candida parapsilosis. scielo.brnih.gov This compound inhibited all tested strains with MIC values ranging from 128 to 256 µg/mL and also effectively inhibited biofilm formation. scielo.brnih.gov The presence of the chloro atom is highlighted as a key contributor to the antifungal efficacy. For example, while N-(2-hydroxyphenyl) acetamide showed no activity against C. albicans, the addition of a chloro atom to create 2-chloro-N-(2-hydroxyphenyl)acetamide resulted in the inhibition of 96.6% of C. albicans strains. nih.gov

Antifungal Activity of this compound Derivatives

| Fungal Species | Activity Observed | Reference Drug | Key Findings |

|---|---|---|---|

| Candida albicans | High | Fluconazole | Derivatives showed better activity than the reference drug, with one compound having an MIC of 0.224 mg/mL. researchgate.net Also effective against fluconazole-resistant strains. scielo.brnih.gov |

| Aspergillus niger | High | Fluconazole | Derivatives demonstrated superior activity compared to fluconazole, with one compound showing an MIC of 0.190 mg/mL. researchgate.net |

| Candida parapsilosis | Moderate | Fluconazole | Effective against fluconazole-resistant strains with MICs of 128-256 µg/mL and inhibited biofilm formation. scielo.brnih.gov |

Antituberculosis Investigations

Investigations into the antitubercular activity of compounds structurally related to this compound have revealed promising candidates. While direct studies on this specific compound are limited, research on pyrazole-pyrimidinone hybrids provides valuable insights. These studies focus on identifying the key structural features necessary for potent activity against Mycobacterium tuberculosis (Mtb).

A formal hit assessment study was conducted to determine the minimum pharmacophoric features critical for antitubercular potency. This involved synthesizing and profiling compounds with modifications on both the pyrimidinone and pyrazole (B372694) rings. nih.gov The antitubercular effectiveness of a series of 2-(N-aryl-1,2,3-triazol-4-yl) quinoline (B57606) derivatives was also assessed against various mycobacterial strains, including M. tuberculosis. The majority of the tested compounds showed moderate to favorable antitubercular activity against Mtb. frontiersin.org One derivative, in particular, exhibited the most potent effect with a Minimum Inhibitory Concentration (MIC) of 12.5 μg/mL. frontiersin.org These findings suggest that the pyrimidine (B1678525) scaffold, when appropriately substituted, is a promising framework for the development of new antituberculosis agents.

Anticancer and Antiproliferative Studies against Diverse Cell Lines

Derivatives of this compound have shown significant potential as anticancer agents, with studies demonstrating their antiproliferative activity against a variety of cancer cell lines. The core structure allows for modifications that can enhance cytotoxicity towards malignant cells.

Research has indicated that these compounds can induce apoptosis (programmed cell death) in cancer cells. smolecule.com They have been found to be active against leukemia, colon, breast, and lung cancer cell lines. smolecule.com For instance, 2-chloroacetamides bearing a thiazole (B1198619) scaffold exhibited significant cytotoxic activity against human acute T-cell leukemia (Jurkat) and triple-negative breast cancer (MDA-MB-231) cell lines. uran.ua

In a study of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives bearing a quinolin-2(1H)-one moiety, several compounds were evaluated for their in vitro antiproliferative activities against a panel of human cancer cell lines. nih.gov One derivative, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, was found to be the most active against nasopharyngeal carcinoma (NPC-TW01) with an IC₅₀ value of 0.6 μM. nih.gov This compound was shown to inhibit the proliferation of NPC-TW01 cells by causing an accumulation of cells in the S phase of the cell cycle. nih.gov

Antiproliferative Activity of this compound Derivatives

| Cell Line | Cancer Type | Compound Activity (IC₅₀) | Reference |

|---|---|---|---|

| Jurkat | Acute T-cell Leukemia | Significant cytotoxicity | uran.ua |

| MDA-MB-231 | Triple-Negative Breast Cancer | Significant cytotoxicity | uran.ua |

| NPC-TW01 | Nasopharyngeal Carcinoma | 0.6 μM | nih.gov |

| MCF-7 | Breast Cancer | 4 ± 0.2 µM | nih.gov |

| PC-3 | Prostate Cancer | 7 ± 0.6 µM | nih.gov |

Enzyme Inhibition Profiles

The biological activities of this compound derivatives are often linked to their ability to inhibit specific enzymes. A key area of investigation has been their effect on cyclooxygenase enzymes, which are involved in inflammation.

Cyclooxygenase (COX-1 and COX-2) Inhibition

Cyclooxygenase (COX) is an enzyme that exists in two main isoforms, COX-1 and COX-2. youtube.com COX-1 is constitutively expressed and plays a role in protecting the stomach lining, while COX-2 is primarily induced at sites of inflammation. nih.govelsevierpure.com Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. The development of selective COX-2 inhibitors is a significant therapeutic goal to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

Pyrimidine derivatives have emerged as a promising scaffold for potent and selective COX-2 inhibitors. nih.gov In one study, a series of pyrimidine derivatives were evaluated for their ability to inhibit COX-1 and COX-2. Two of the tested compounds demonstrated a higher affinity for the COX-2 isoform over COX-1. nih.gov Their inhibitory activity against COX-2 was comparable to the reference drug meloxicam (B1676189) and significantly better than piroxicam. nih.gov The IC₅₀ values for COX-2 inhibition by these pyrimidine derivatives were very similar to those of meloxicam, indicating their potential as a basis for developing new anti-inflammatory drugs with a favorable safety profile. nih.gov

COX-2 Inhibition by Pyrimidine Derivatives

| Compound | Selectivity | IC₅₀ for COX-2 | Comparison to Reference Drugs |

|---|---|---|---|

| Pyrimidine Derivative L1 | Selective for COX-2 | Similar to Meloxicam | Outperformed Piroxicam |

| Pyrimidine Derivative L2 | Selective for COX-2 | Similar to Meloxicam | Outperformed Piroxicam |

Targeting tRNA (Guanine37-N1)-methyltransferase (TrmD)

The bacterial tRNA (guanine37-N¹)-methyltransferase (TrmD) is an essential enzyme for the survival of many bacterial pathogens, as it catalyzes a crucial step in tRNA modification. nih.govnih.gov This makes TrmD an attractive target for the development of new antibiotics. nih.govnih.govmit.edu The functional homolog in eukaryotes, Trm5, possesses dissimilar active sites, suggesting that selective inhibitors can be developed with minimal off-target effects in humans. nih.gov

Structure-based design efforts have led to the synthesis of derivatives, such as those based on a thienopyrimidinone scaffold, that exhibit potent inhibition of TrmD. nih.govmit.edu Researchers, using crystal structures of TrmD from Pseudomonas aeruginosa and Mycobacterium tuberculosis, have developed a series of these derivatives with nanomolar potency in vitro. nih.govnih.govmit.edu For instance, molecular docking studies of S-alkyl benzimidazole-thienopyrimidines showed a high affinity for the TrmD enzyme isolated from P. aeruginosa. mdpi.com One particular derivative, 2-{[6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide, demonstrated the highest antimicrobial activity, which correlated with its high binding affinity in docking studies. mdpi.com

Despite potent in vitro inhibition of the TrmD enzyme, some of these compounds have shown minimal antibacterial activity against whole cells. nih.gov This discrepancy is often attributed to poor cell permeability of the inhibitors. nih.gov For example, a potent inhibitor referred to as AZ51 demonstrated subnanomolar activity against P. aeruginosa TrmD but lacked corresponding antibacterial effects. nih.gov

| Compound/Derivative Class | Target Organism/Enzyme | Key Findings | Reference(s) |

| Thienopyrimidinone derivatives | P. aeruginosa TrmD, M. tuberculosis TrmD | Synthesized derivatives showed nanomolar potency against TrmD in vitro. | nih.govnih.govmit.edu |

| AZ51 (a thienopyrimidinone derivative) | P. aeruginosa TrmD | Exhibited subnanomolar inhibitory activity against the enzyme but lacked whole-cell antibacterial activity. | nih.gov |

| S-alkyl benzimidazole-thienopyrimidines | P. aeruginosa TrmD | Molecular docking studies revealed high affinity to the TrmD binding site. | mdpi.com |

| 2-{[6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide | Gram-positive and Gram-negative bacteria | Showed the highest antimicrobial activity in its series, correlating with high TrmD binding affinity. | mdpi.com |

Investigation of Other Relevant Enzyme Targets and Their Modulation

Derivatives of acetamide featuring pyrimidine or related heterocyclic rings have been investigated for their modulatory effects on a wide array of enzyme targets beyond TrmD.

Penicillin-Binding Protein (PBP): The derivative 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has shown promising antibacterial potential against Klebsiella pneumoniae. mdpi.comnih.gov Molecular studies suggest that its mechanism may involve action on penicillin-binding protein, which would lead to cell lysis. mdpi.com The presence of the chloro atom was found to be crucial for this activity, enhancing the molecule's stability at the target site. mdpi.comnih.gov

Cholinesterases: Pyrimidine and pyridine amide derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to neurodegenerative diseases. nih.govmdpi.com

HIV-1 Reverse Transcriptase (RT): Through molecular hybridization and bioisosterism approaches, novel 2-(pyridin-3-yloxy)acetamide (B2556959) derivatives were designed and found to exhibit moderate inhibitory activity against the wild-type HIV-1 strain. nih.gov The most active compound, Ij, had an EC₅₀ value of 8.18 μM, and subsequent assays confirmed that the mechanism involved inhibition of the HIV-1 RT enzyme. nih.gov

SLACK Potassium Channels: A series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide compounds were identified as inhibitors of the sodium-activated potassium channel known as SLACK (KCNT1). nih.gov Gain-of-function mutations in the KCNT1 gene are linked to severe epileptic disorders, making these inhibitors a compelling therapeutic strategy. nih.gov

Urease: Pyridylpiperazine hybrid derivatives containing an acetamide moiety were synthesized and evaluated as urease inhibitors. nih.gov Several compounds showed potent inhibition, with IC₅₀ values significantly lower than that of the standard inhibitor, thiourea (B124793). nih.gov

| Derivative Class | Enzyme Target | Biological Context | Key Finding | Reference(s) |

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Penicillin-Binding Protein (PBP) | Antibacterial (K. pneumoniae) | The chloro atom is critical for activity, possibly by stabilizing the molecule in the enzyme's active site. | mdpi.comnih.gov |

| Pyrimidine amide derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Neurodegenerative Disease | Compounds were screened for inhibition potency and selectivity against cholinesterases. | nih.govmdpi.com |

| 2-(pyridin-3-yloxy)acetamide derivatives | HIV-1 Reverse Transcriptase (RT) | Antiviral (HIV-1) | Compound Ij showed the most activity with an EC₅₀ of 8.18 μM. | nih.gov |

| 2-aryloxy-N-(pyrimidin-5-yl)acetamides | SLACK Potassium Channel (KCNT1) | Epilepsy | Identified as potent inhibitors through a high-throughput screen. | nih.gov |

| Pyridylpiperazine acetamide derivatives | Urease | Antibacterial (H. pylori) | Derivatives 5b and 7e were the most active inhibitors, with IC₅₀ values of 2.0 ± 0.73 and 2.24 ± 1.63 µM, respectively. | nih.gov |

Investigation of Molecular Mechanisms of Action in Biological Systems

The biological effects of this compound derivatives are underpinned by diverse molecular mechanisms.

A notable mechanism is the unique "tyrosine-flipping" conformational change induced in P. aeruginosa TrmD by thienopyrimidinone inhibitors. nih.govmit.edu This inhibitor-induced restructuring of the active site renders the enzyme inaccessible to its cofactor, S-adenosyl-l-methionine (SAM), and likely its tRNA substrate, effectively shutting down its methyltransferase activity. nih.govmit.edu

For other acetamide derivatives, the mechanism involves different interactions. The antibacterial activity of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide is thought to stem from the promotion of cell lysis by targeting penicillin-binding protein. mdpi.com The chloro atom in its structure is believed to improve activity by stabilizing the molecule within the enzyme's target site. mdpi.comnih.gov

In the context of cancer, pyrimidin-2-thione derivatives have been shown to induce anticancer effects through the modulation of key cellular pathways. ekb.eg One active compound was found to increase the gene expression of the cell cycle inhibitor p21 and the pro-apoptotic protein caspase-3. ekb.eg Furthermore, it induced oxidative stress, as measured by an increase in malondialdehyde (MDA) concentration and a decrease in the antioxidant glutathione (B108866) (GSH). ekb.eg

Another investigated mechanism, relevant to antileishmanial agents, involves the disruption of parasite physiology. nih.gov Studies on pyridylhydrazone derivatives indicate that their mode of action includes the accumulation of reactive oxygen species (ROS) and the disruption of the parasite's mitochondrial function, leading to cell death. nih.gov

Structural analyses of various (diaminopyrimidin-2-yl)sulfanyl]acetamide derivatives reveal that intramolecular N—H⋯N hydrogen bonds often stabilize a folded conformation of the molecule, which can be crucial for its interaction with biological targets. nih.govnih.gov

In Vitro and In Vivo Biological Evaluation Methodologies

A range of methodologies is employed to assess the biological activity of this compound derivatives.

In Vitro Methodologies:

Enzyme Inhibition Assays: These are fundamental for determining a compound's direct effect on a purified enzyme target. Examples include spectrophotometric methods like the Ellman's assay for cholinesterase activity nih.govmdpi.com, and fluorimetric assays for targets like sortase A. acs.org For TrmD, inhibition is often measured through biochemical assays that track the transfer of a methyl group. nih.gov

Antimicrobial Susceptibility Testing: Standard methods such as agar (B569324) diffusion and broth microdilution are used to determine the minimum inhibitory concentration (MIC) of compounds against various bacterial and fungal strains. mdpi.comnih.gov

Cytotoxicity Assays: To assess the potential for toxicity against host cells, compounds are tested on various cell types, including human red blood cells (hemolysis assays) and normal cell lines (e.g., rat hepatocytes). mdpi.comnih.govekb.eg

Electrophysiology: For compounds targeting ion channels, specialized techniques are required. Automated patch clamp (APC) assays provide a high-throughput method to measure the functional activity of channels like SLACK in whole-cell configurations. nih.gov

In Silico Methodologies:

Molecular Docking: Computational docking studies are widely used to predict and analyze the binding modes of inhibitors within the active site of their target enzymes, such as TrmD and HIV-1 RT. mdpi.comnih.govnih.gov This helps in understanding structure-activity relationships and in the rational design of more potent analogs.

While most primary research focuses on in vitro and in silico evaluation, these studies often conclude by highlighting the need for future in vivo toxicological and efficacy tests to validate the therapeutic potential of the most promising molecules. mdpi.com

| Methodology | Purpose | Example Application | Reference(s) |

| In Vitro | |||

| Enzyme Inhibition Assays | Quantify direct inhibition of a specific enzyme. | Measuring TrmD, cholinesterase, or urease activity in the presence of inhibitors. | nih.govnih.govnih.gov |

| Antimicrobial Susceptibility Testing | Determine minimum inhibitory concentration (MIC) against microbes. | Testing acetamide derivatives against K. pneumoniae and other bacteria. | mdpi.commdpi.comnih.gov |

| Cell Culture Assays (EC₅₀/IC₅₀) | Evaluate compound efficacy in a cellular context (antiviral, anticancer). | Assessing anti-HIV activity in MT-4 cells or anticancer effects on HepG-2 cells. | nih.govekb.eg |

| Cytotoxicity/Hemolysis Assays | Assess toxicity to host cells. | Evaluating the hemolytic potential of urease inhibitors on human red blood cells. | mdpi.comnih.gov |

| Automated Patch Clamp (APC) | Measure activity against ion channels. | Profiling inhibitors of the SLACK potassium channel. | nih.gov |

| In Silico | |||

| Molecular Docking | Predict inhibitor binding mode and affinity. | Investigating the interaction of derivatives with TrmD or HIV-1 RT. | mdpi.comnih.govnih.gov |

Structure Activity Relationship Sar Studies and Rational Design of 2 Chloro N Pyrimidin 2 Yl Acetamide Analogs

Systematic Structural Modifications of the Pyrimidine (B1678525) Ring and Their Impact on Activity

The pyrimidine ring is a critical pharmacophoric element, and its substitution pattern significantly dictates the biological activity of the compound. Studies on related pyrimidine derivatives have shown that both the type and position of substituents are crucial.

For instance, research on aminopyrimidines has demonstrated that the position of a chloro substituent can drastically alter inhibitory activity. A study on the inhibition of the Glutathione (B108866) S-Transferase (GST) enzyme by aminopyrimidines revealed that 4-amino-2-chloropyrimidine (B189420) was a significantly more effective inhibitor than its isomer, 4-amino-6-chloropyrimidine. journalagent.com The IC50 values showed that the 2-chloro isomer had a fourfold higher inhibition effect, underscoring the critical importance of the substituent's location on the pyrimidine ring for effective binding and inhibition. journalagent.com

Further modifications to the pyrimidine ring have been explored to convert antiviral agents into antitumor agents. In a series of 2,4-diaminopyrimidine (B92962) derivatives, several modifications were key to enhancing anticancer activity nih.gov:

Introduction of an amino group at the C-5 position of the pyrimidine ring.

Addition of a thiomethyl group at the C-2 position , which conferred specific inhibition of the EGFR protein kinase. nih.gov

Varying the nature of other substituents attached to the ring.

These findings highlight that the pyrimidine core is not merely a scaffold but an active participant in the molecule's interaction with its biological targets. The electronic and steric properties of substituents on the ring can modulate binding affinity and, consequently, biological activity.

Table 1: Impact of Pyrimidine Ring Modifications on Biological Activity

| Compound Series | Modification | Observed Impact on Activity | Reference |

|---|---|---|---|

| Aminochloropyrimidines | Position of Chloro group (C2 vs. C6) | 4-amino-2-chloropyrimidine showed 4x greater inhibition of GST enzyme than the 6-chloro isomer. | journalagent.com |

| 2,4-Diaminopyrimidines | Introduction of -NH2 at C5 | Contributed to the conversion from antiviral to antitumor activity. | nih.gov |

| 2,4-Diaminopyrimidines | Introduction of -SCH3 at C2 | Resulted in specific inhibition for EGFR protein kinase. | nih.gov |

Modifications of the Acetamide (B32628) Side Chain and the Chloro Group for Enhanced Biological Effects

The N-acetamide side chain and its terminal chloro group are pivotal for the activity of these compounds. The chemical reactivity of the chloroacetamide moiety makes it a key site for interaction with biological targets, often through covalent bond formation. researchgate.netresearchgate.net The ease with which the chlorine atom can be replaced by nucleophiles like sulfur, oxygen, or nitrogen has been widely exploited in analog design. researchgate.net

In the development of inhibitors for N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), a library of pyrimidine-4-carboxamides was synthesized, providing deep insights into the role of the amide group. The study revealed that methylation of the amide nitrogen resulted in a complete loss of potency, suggesting that the N-H group is critical, likely for forming a hydrogen bond with the enzyme target. nih.gov Further exploration of the amide substituent (the R1 group) showed that a cyclopropylmethylamide provided optimal activity, indicating that this group occupies a specific, small lipophilic pocket in the binding site. nih.gov

Table 2: Effect of Acetamide Side Chain Modifications in Pyrimidine-4-Carboxamide Inhibitors

| Modification | Compound Detail | Relative Activity | Inference | Reference |

|---|---|---|---|---|

| N-Methylation | Methylation of the amide nitrogen | Complete loss of potency | Amide N-H likely acts as a crucial H-bond donor. | nih.gov |

| R1 Substituent | Cyclopropylmethylamide | Optimal activity (Hit compound) | R1 group occupies a small lipophilic pocket. | nih.gov |

| Propargylamide | Equally active as hit compound | nih.gov | ||

| Amide Isomer | 10-fold less active | nih.gov |

Influence of Various Substituents on Biological Potency, Selectivity, and Efficacy

The biological profile of pyrimidine acetamide analogs is highly sensitive to the nature of their substituents. In a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamides developed as SLACK potassium channel inhibitors, systematic substitution on an appended aryl ring revealed clear SAR trends. mdpi.com

Electron-withdrawing groups such as chloro and trifluoromethyl generally improved potency, particularly when placed at the 2- and 4-positions of the aryl ring. mdpi.com For example, 2-chloro, 4-chloro, and 4-trifluoromethyl analogs all showed enhanced potency compared to the initial hit compound. mdpi.com In contrast, electron-donating groups like methyl and methoxy (B1213986) did not lead to superior potency. mdpi.com This suggests that the electronic properties of the substituents play a direct role in modulating the compound's interaction with its target. The 4-chloro group, in particular, was found to be essential for potent inhibition in this series. mdpi.com

The inhibition of metabolizing enzymes is another critical factor influencing efficacy. Computational studies on a series of pyrimidine analogues predicted that most of the compounds would inhibit key metabolic enzymes such as CYP1A2, CYP2D6, and CYP3A4. nih.gov Such inhibition can slow the metabolism and excretion of the drug, potentially enhancing its therapeutic effect but also increasing the risk of drug-drug interactions. nih.gov

Development of Quantitative Structure-Activity Relationships (QSAR)

To better rationalize the observed SAR and predict the activity of novel compounds, Quantitative Structure-Activity Relationship (QSAR) models have been developed for pyrimidine-based inhibitors. These computational models create a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

For a set of pyrimidine derivatives designed as anticancer DNA inhibitors, an atom-based QSAR model was generated that showed strong predictive power. mdpi.com The model yielded a high correlation coefficient (R²) of 0.9487 and an external predictive correlation coefficient (Q²) of 0.8361. mdpi.com This robust model was subsequently used to guide the design of a new set of 43 derivatives with predicted biological activity. mdpi.com

Similarly, a 3D-QSAR model was developed for a series of phenylaminopyrimidine-based BCR-ABL tyrosine kinase inhibitors. nih.gov This model also demonstrated statistical significance, with a correlation coefficient of 0.886 for the training set of molecules and a predictive correlation coefficient (Q²) of 0.768 for an external test set. nih.gov These results validate QSAR as a valuable tool for the rational design and optimization of new pyrimidine-based lead compounds. nih.gov

Pharmacophore Modeling for Lead Identification and Optimization

Pharmacophore modeling is another powerful computational technique used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. This model serves as a template for designing or screening for new, potent ligands.

For pyrimidine derivatives targeting DNA, a pharmacophore mapping study identified the best-fit hypothesis, DHHRR_1, which consists of one hydrophobic (H), two hydrogen bond donor (D), and two aromatic ring (R) features. mdpi.com This model achieved a high survival score of 5.4408, indicating its reliability. mdpi.com

In another study on phenylaminopyrimidine-based inhibitors of BCR-ABL tyrosine kinase, a seven-point pharmacophore model was developed. nih.gov This model included one hydrophobic group, two hydrogen bond donors, and four aromatic rings (RRRRH_DD). nih.gov For pyrido[2,3-d]pyrimidine (B1209978) derivatives, pharmacophore mapping indicated that potent inhibitors must contain four aromatic rings, one hydrogen bond donor, one hydrogen bond acceptor, and a hydrophobic moiety. researchgate.net These models provide a clear 3D blueprint of the key interaction points within the biological target, enabling the focused design of new molecules with a higher probability of being active. nih.govmdpi.comresearchgate.net

Computational Chemistry and in Silico Modeling for 2 Chloro N Pyrimidin 2 Yl Acetamide Research

Molecular Docking Simulations for Predicting Ligand-Target Interactions and Binding Affinities

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. This method is instrumental in drug discovery for identifying potential drug candidates by predicting the binding affinity and interaction patterns between a ligand and its target protein.

While specific molecular docking studies focused exclusively on 2-Chloro-N-pyrimidin-2-yl-acetamide are not extensively detailed in published literature, the methodology is widely applied to similar pyrimidine (B1678525) and acetamide (B32628) derivatives. researchgate.netresearchgate.netnih.gov The process involves computationally placing the this compound molecule into the binding site of a target protein. Algorithms then calculate the most stable binding poses and estimate the binding affinity, often expressed as a docking score in kcal/mol. Lower scores typically indicate a more favorable binding interaction.

The simulation reveals crucial non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site. nih.gov For instance, the pyrimidine ring can engage in π-π stacking with aromatic residues, while the amide group can act as a hydrogen bond donor and acceptor. ashdin.com These interactions are fundamental to the stability of the ligand-protein complex and inform further optimization of the molecule's structure to enhance its binding potency. researchgate.net

Table 1: Illustrative Molecular Docking Results (Note: This table is a hypothetical representation of typical data obtained from a molecular docking study, as specific data for this compound against a particular target is not publicly available.)

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Cyclin-Dependent Kinase 1 (CDK1) | -7.5 | LYS 89, GLU 81 | Hydrogen Bond |

| ILE 10, VAL 18 | Hydrophobic | ||

| Insulin-like Growth Factor 1 Receptor (IGF-1R) | -8.2 | ASP 112, MET 10 | Hydrogen Bond |

| PHE 99, TRP 115 | π-π Stacking |

Density Functional Theory (DFT) Calculations for Electronic Structure, Spectroscopic Properties, and Reactivity Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. aps.org It is a powerful tool for calculating a wide range of molecular properties, including geometric structures, vibrational frequencies (IR and Raman spectra), and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net

For this compound, DFT calculations can elucidate its fundamental chemical characteristics. The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive and polarizable.

Furthermore, DFT can generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. researchgate.net The MEP map identifies electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions, providing insights into how the molecule will interact with other chemical species and its potential reaction sites. Spectroscopic data, such as IR and NMR spectra, can also be simulated with high accuracy, aiding in the structural confirmation of the synthesized compound. researchgate.netnih.gov

Table 2: Predicted Electronic Properties of this compound via DFT (Note: These values are theoretical predictions based on DFT methodologies applied to similar structures.)

| Property | Predicted Value | Significance |

| HOMO Energy | -6.8 eV | Relates to electron-donating ability |

| LUMO Energy | -1.5 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.5 Debye | Measures the molecule's overall polarity |

In Silico Prediction of Biological Activity and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

In the early stages of drug development, it is crucial to assess the pharmacokinetic and toxicological profile of a compound. In silico ADMET prediction tools model these properties computationally, allowing for the early identification of candidates with unfavorable characteristics. nih.gov Various online platforms and software are available to predict these properties for compounds like this compound. nih.govresearchgate.netgjpb.de

These predictive models are built from large datasets of experimental results and use quantitative structure-activity relationship (QSAR) techniques. For this compound, these tools can estimate its oral bioavailability, human intestinal absorption, permeability through the Caco-2 cell line (an indicator of intestinal absorption), and its ability to cross the blood-brain barrier. researchgate.net They also predict metabolic stability by identifying potential interactions with cytochrome P450 (CYP) enzymes, which are responsible for metabolizing most drugs. researchgate.net Toxicity predictions can flag potential issues such as mutagenicity (Ames test) and carcinogenicity.

Table 3: Predicted ADMET Profile for this compound (Note: This table contains data predicted by computational models and does not represent experimental results.)

| ADMET Parameter | Predicted Value/Classification | Implication for Drug Development |

| Absorption | ||

| Human Intestinal Absorption | High ( >90%) | Well-absorbed from the gut |

| Caco-2 Permeability | Moderate | Likely to be absorbed by intestinal cells |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cause central nervous system side effects |

| Plasma Protein Binding | Moderate | A portion of the drug will be free and active in circulation |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this pathway |

| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions via this pathway |

| Excretion | ||

| Total Clearance (log ml/min/kg) | Low | Suggests a longer half-life in the body |

| Toxicity | ||

| Ames Mutagenicity | Non-mutagen | Low risk of causing genetic mutations |

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Binding Behavior

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This technique is used to assess the stability of a ligand within a protein's binding site and to analyze its conformational flexibility. acs.org

For the this compound-protein complex identified through docking, an MD simulation can be run for nanoseconds or longer. acs.org During the simulation, researchers monitor the root-mean-square deviation (RMSD) of the ligand to see if it remains stably bound in its initial docked pose. A stable RMSD suggests a stable binding mode. acs.org

MD simulations also provide detailed information on the persistence of key interactions, such as hydrogen bonds, over the simulation time. This analysis can reveal which interactions are most critical for binding and can guide the rational design of more potent inhibitors. nih.gov The simulation can also uncover conformational changes in the protein upon ligand binding, which may be important for its biological function. researchgate.net

Cheminformatics and Virtual Screening Applications for Novel Compound Discovery

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. When combined with virtual screening, it becomes a powerful engine for discovering novel molecules with desired properties. If this compound is identified as a "hit" compound with interesting biological activity, cheminformatics techniques can be used to find similar molecules with potentially improved characteristics.

In a ligand-based virtual screening campaign, the structure of this compound would be used as a query to search large chemical databases containing millions of compounds. nih.gov The search would identify molecules with similar structural features or pharmacophores (the essential 3D arrangement of functional groups required for activity).

Alternatively, in a structure-based virtual screening, a library of compounds would be docked into the target protein's binding site, and the top-scoring molecules would be selected for further investigation. nih.gov This approach can identify structurally diverse compounds that fit the binding pocket, offering new chemical scaffolds for development. nih.gov These collaborative and high-throughput virtual screening methods accelerate the hit-to-lead optimization process in drug discovery. nih.gov

Advanced Research Applications and Broader Impact of 2 Chloro N Pyrimidin 2 Yl Acetamide

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The reactive nature of the chlorine atom in 2-Chloro-N-pyrimidin-2-yl-acetamide makes it an excellent electrophile for nucleophilic substitution reactions. This property is extensively leveraged in organic synthesis to construct complex heterocyclic systems, which are scaffolds for many biologically active compounds.

Research has demonstrated its utility as a precursor for a variety of fused heterocyclic compounds. For example, it is a key starting material in the synthesis of thieno[2,3-b]pyridine (B153569) derivatives. tandfonline.comacs.org In these syntheses, the chloroacetamide moiety reacts with sulfur-containing nucleophiles, initiating a sequence of reactions that result in the formation of the thiophene (B33073) ring fused to a pyridine (B92270) core. acs.org One specific pathway involves the reaction of 2-chloro-N-arylacetamides with 2-mercaptonicotinonitrile (B1308631) derivatives, which proceeds through an initial S-alkylation followed by an intramolecular cyclization. acs.org

Similarly, this compound is used in the creation of quinazolinone derivatives. nih.govnih.gov The synthesis often involves the alkylation of a mercapto-quinazolinone precursor with 2-chloro-N-substituted acetamides. nih.gov This reaction builds a critical side chain onto the quinazolinone scaffold, which can then be further modified. These quinazolinone-based molecules are being investigated for various pharmacological activities. nih.gov

The versatility of 2-chloro-N-arylacetamides extends to the synthesis of numerous other heterocyclic structures, including those containing benzimidazole (B57391) and quinoline (B57606) moieties. researchgate.netamazonaws.comsapub.org The fundamental reaction involves the displacement of the chloride by a suitable nucleophile (containing nitrogen, oxygen, or sulfur), which serves as the cornerstone for building diverse and complex molecular architectures.

| Target Molecule Class | Key Reaction Type | Significance of Product | Reference |

|---|---|---|---|

| Thieno[2,3-b]pyridines | S-alkylation followed by intramolecular cyclization | Core structures in pharmacologically active compounds. tandfonline.commdpi.com | acs.org |

| Quinazolinones | Alkylation of mercapto-quinazolinones | Scaffolds for potential PARP-1 inhibitors and other therapeutic agents. | nih.gov |

| Quinoline Derivatives | Reaction with hydrazine (B178648) derivatives followed by cyclization | Investigated for antimicrobial and anticancer activities. rsc.org | sapub.org |

| Benzimidazoles | Nucleophilic substitution with imidazole (B134444) precursors | Building blocks for compounds with anti-inflammatory properties. | amazonaws.com |

Development of Agrochemicals and Specialty Chemicals

The chloroacetamide functional group is a well-established pharmacophore in the agrochemical industry. researchgate.net Derivatives of N-pyrimidinyl-2-chloro-acetamide have been specifically identified and patented for their potential use as herbicides. google.com The herbicidal activity of chloroacetamides is generally attributed to their ability to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants, which disrupts the formation of essential lipids and proteins, ultimately leading to growth inhibition and plant death. researchgate.net

Research into 2-chloro-N-alkyl/aryl acetamide (B32628) derivatives has been pursued with the goal of developing new bioactive agents that can function as herbicides, disinfectants, and antifungal agents. ijpsr.info The pyrimidine (B1678525) moiety in this compound can be further modified to fine-tune the compound's activity spectrum and selectivity, making it a valuable scaffold for creating new agrochemical products. evitachem.com The general class of chloroacetamide herbicides is used globally to control annual grasses and certain broadleaf weeds in major crops. researchgate.netnih.gov

Exploration in Materials Science Research

While direct applications of this compound in materials science are not extensively documented, the inherent reactivity of the chloroacetamide group suggests potential uses in this field. Chloroacetamide derivatives can be used as building blocks for functional polymers and materials through polymerization or by grafting them onto existing polymer backbones. The reactive chlorine atom allows for covalent attachment to surfaces or other molecules, enabling the creation of functionalized materials with specific properties.

For instance, chloroacetamide compounds have been utilized in solid-state chemistry to produce new materials. scielo.org.za The amide linkage present in the molecule is a common feature in many industrial materials, including various polymers. The ability to undergo nucleophilic substitution makes it a candidate for creating cross-linked polymer networks or for modifying material surfaces to introduce specific functionalities, such as antimicrobial properties or altered surface energies.

Utility in Bioconjugation and Bioorthogonal Chemistry

The field of bioconjugation involves the covalent linking of molecules, such as fluorescent dyes or drugs, to biomolecules like proteins or nucleic acids. nih.govcapes.gov.br Bioorthogonal chemistry refers to reactions that can occur in a living system without interfering with native biochemical processes. nih.gov The chloroacetamide group is a reactive handle that can be employed for such applications.

Chloroacetamides are known to react with nucleophilic residues in biomolecules, particularly the thiol group of cysteine and the imidazole group of histidine in proteins. nih.gov This reactivity allows for the site-specific labeling of proteins and RNA. For example, chloroacetamide-modified nucleotides have been successfully incorporated into RNA probes. These probes can then form stable, covalent cross-links with RNA-binding proteins, which is a powerful technique for identifying and studying RNA-protein interactions. nih.gov This approach offers an advantage over methods like photochemical cross-linking due to its higher efficiency and specificity. nih.gov

The ability of the chloroacetamide moiety to form covalent bonds with specific amino acid residues makes it a useful tool for creating stable protein-ligand conjugates and for developing covalent inhibitors that target specific enzymes. acs.org While the application of this compound itself in this context requires further exploration, the established reactivity of the chloroacetamide functional group provides a strong basis for its potential utility in developing novel probes and tools for chemical biology. nih.gov

Future Research Perspectives and Unaddressed Challenges in 2 Chloro N Pyrimidin 2 Yl Acetamide Studies

Elucidation of Novel Biological Targets and Undiscovered Mechanisms of Action